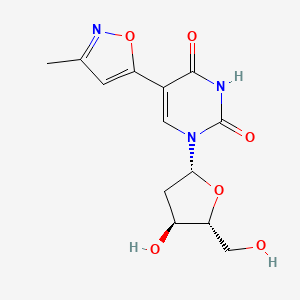
1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-methyl-isoxazol-5-yl)-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-methyl-isoxazol-5-yl)-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H15N3O6 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(3-methyl-isoxazol-5-yl)-1H-pyrimidine-2,4-dione is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. This article reviews its biological activities, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C10H12N2O6, with a molecular weight of approximately 261.175 g/mol. The structure features a pyrimidine core substituted with a hydroxymethyl tetrahydrofuran and an isoxazole moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₆ |
| Molecular Weight | 261.175 g/mol |
| CAS Number | 4494-26-2 |
| SMILES | OC@HC@@HN2C=C(C=O)C(=O)NC2=O |
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds possess antimicrobial properties. The presence of the isoxazole ring is believed to enhance this activity by disrupting microbial cell wall synthesis.
- Anticancer Properties : The compound has been investigated for its potential in cancer therapy. Its ability to inhibit specific enzymes involved in DNA synthesis makes it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis through the activation of caspase pathways. This suggests its potential as a chemotherapeutic agent .
- Inflammation Model : In animal models of inflammation, administration of the compound showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound is expected to have good gastrointestinal absorption based on its chemical structure.
- Distribution : Due to its polar nature, it may exhibit limited blood-brain barrier permeability.
- Metabolism : Initial studies suggest hepatic metabolism with potential involvement of cytochrome P450 enzymes.
- Excretion : Primarily excreted via renal pathways.
Propiedades
Número CAS |
133040-32-1 |
|---|---|
Fórmula molecular |
C13H15N3O6 |
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N3O6/c1-6-2-9(22-15-6)7-4-16(13(20)14-12(7)19)11-3-8(18)10(5-17)21-11/h2,4,8,10-11,17-18H,3,5H2,1H3,(H,14,19,20)/t8-,10+,11+/m0/s1 |
Clave InChI |
GBLOVFDLOVVYPI-JMJZKYOTSA-N |
SMILES isomérico |
CC1=NOC(=C1)C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canónico |
CC1=NOC(=C1)C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















